1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a molecular formula of C20H31ClN2O3S and a molecular weight of 414.99 It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:
- 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE .
Uniqueness
What sets 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H31ClN2O3S |
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Molecular Weight |
415.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H31ClN2O3S/c1-14(2)19(15(3)4)22-20(24)17-9-11-23(12-10-17)27(25,26)13-16-5-7-18(21)8-6-16/h5-8,14-15,17,19H,9-13H2,1-4H3,(H,22,24) |
InChI Key |
SFFLPYAHKGTBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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